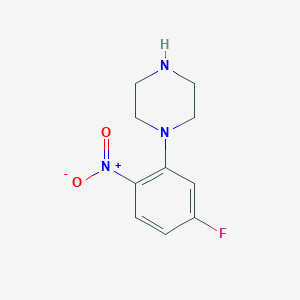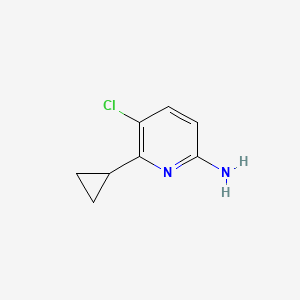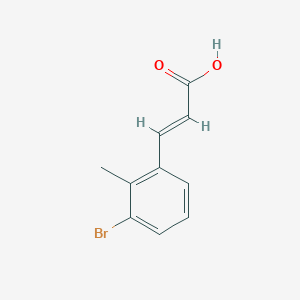![molecular formula C15H11Br2N B13528623 1-[(2,5-dibromophenyl)methyl]-1H-indole](/img/structure/B13528623.png)
1-[(2,5-dibromophenyl)methyl]-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dibromophenyl)methyl]-1H-indole typically involves the reaction of 2,5-dibromobenzyl bromide with indole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
化学反应分析
Types of Reactions
1-[(2,5-dibromophenyl)methyl]-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The indole moiety can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution Reactions: Substituted indole derivatives with various functional groups.
Oxidation Reactions: Indole-3-carboxylic acid derivatives.
Reduction Reactions: Indoline derivatives.
Coupling Reactions: Complex indole-based molecules with extended conjugation.
科学研究应用
1-[(2,5-dibromophenyl)methyl]-1H-indole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
作用机制
The mechanism of action of 1-[(2,5-dibromophenyl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors and enzymes, potentially leading to modulation of cellular processes. The bromine atoms on the phenyl ring may enhance the compound’s binding affinity to certain targets, contributing to its biological activity .
相似化合物的比较
Similar Compounds
1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid: A derivative with a carboxylic acid group at the 3-position of the indole ring.
1-[(2,4-dibromophenyl)methyl]-1H-indole: A similar compound with bromine atoms at different positions on the phenyl ring.
Uniqueness
This compound is unique due to the specific positioning of the bromine atoms on the phenyl ring, which can influence its reactivity and biological activity. This compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and drug development .
属性
分子式 |
C15H11Br2N |
|---|---|
分子量 |
365.06 g/mol |
IUPAC 名称 |
1-[(2,5-dibromophenyl)methyl]indole |
InChI |
InChI=1S/C15H11Br2N/c16-13-5-6-14(17)12(9-13)10-18-8-7-11-3-1-2-4-15(11)18/h1-9H,10H2 |
InChI 键 |
UCCMTMJORJNEDI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CN2CC3=C(C=CC(=C3)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


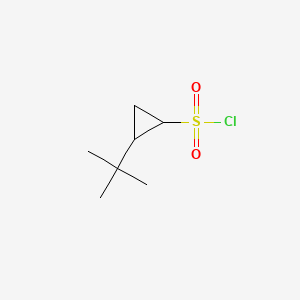
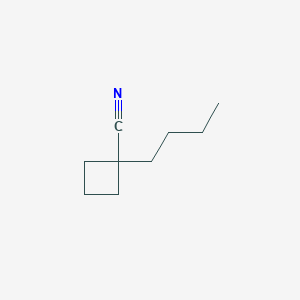
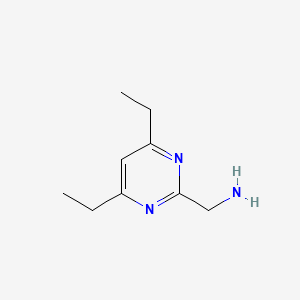



![4-{[1-(Pentan-3-yl)-5-[(pyridin-4-yl)methyl]piperidin-3-yl]methyl}pyridine](/img/structure/B13528573.png)

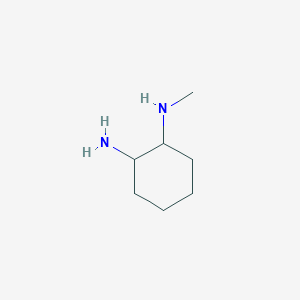
![2-Fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B13528586.png)
![{2-[3a-(methoxymethyl)-3-oxido-1,1-dioxo-3aH,4H,5H,6H-1lambda6-pyrrolo[1,2-b][1,2]thiazol-2-yl]-2-oxoethyl}triphenylphosphanium](/img/structure/B13528599.png)
